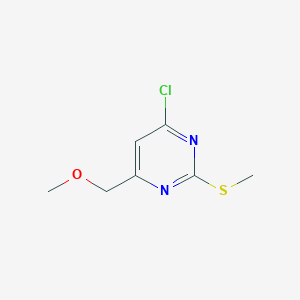

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine, involves several chemical reactions that ensure the introduction of different substituents into the pyrimidine ring. For instance, Yin Dulin (2005) discussed the synthesis of 2-amino-4-methoxy-6-methylthiopyrimidine from 2-amino-4-chloro-6-methoxypyrimidine and sodium thiomethylate, achieving a high yield of about 97% under optimal conditions (Dulin, 2005). This process highlights the feasibility of synthesizing specific pyrimidine derivatives through careful selection of reactants and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives reveals significant information about their chemical behavior and potential applications. Jorge Trilleras et al. (2009) studied isostructural pyrimidine compounds, showing that pyrimidine rings are planar, and the bond distances provide evidence for the polarization of the electronic structures. This study underscores the importance of hydrogen bonds in stabilizing the molecular structure of pyrimidine derivatives (Trilleras et al., 2009).

Chemical Reactions and Properties

The reactivity of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine can be inferred from studies on similar compounds. For example, the work on 4,6-dichloro-2-(methylsulfonyl)pyrimidine synthesized from 4,6-dichloro-2-(methylthio)pyrimidine highlights the molecule's potential in forming various chemical bonds and its application as a nonlinear optical material due to its favorable electronic and structural properties (Krishna Murthy et al., 2019).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystal structure, are crucial for their practical applications. The crystal structure analysis provides insight into the intermolecular interactions and stability of these compounds under various conditions. For instance, the study by Al-Refai et al. (2014) on a related pyrimidine compound provides detailed information on its crystal structure, showcasing the importance of intermolecular interactions in determining the compound's physical properties (Al‐Refai et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group behavior, of pyrimidine derivatives is fundamental for their application in various fields. The transformation of thieno[2,3-d]pyrimidine derivatives by Grinev and Kaplina (1985) into various substituted compounds through reactions with nucleophilic reagents illustrates the versatile chemical properties that can be exploited for the synthesis of targeted molecules (Grinev & Kaplina, 1985).

Applications De Recherche Scientifique

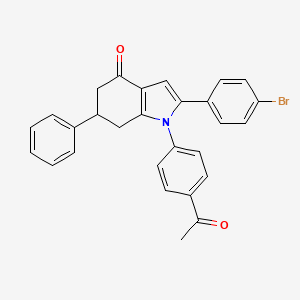

Synthesis and Antitumor Activity

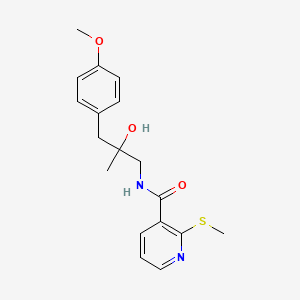

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine has been explored in the synthesis of various compounds with potential antitumor properties. Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, and Arsenyan (2008) demonstrated the use of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, closely related to 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine, in synthesizing 4-amino-and 4-methoxy-6-chloropyrimidines, studying their antitumor properties Grigoryan et al., 2008.

Antiviral Activity

In the realm of antiviral research, 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine derivatives were synthesized and assessed for their efficacy against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Although the activities against these viruses were minimal, some compounds displayed slight effectiveness against HCMV Saxena et al., 1988.

Chemical Synthesis and Characterization

Kalogirou and Koutentis (2019) explored the conversion of 4,6-Dichloro-2-(methylthio)pyrimidine to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and its subsequent transformations. They focused on its characterization and the synthesis of new compounds, contributing to the broader understanding of such pyrimidine derivatives Kalogirou & Koutentis, 2019.

Ring Transformations in Heterocyclic Compounds

Research by Meeteren and Plas (2010) explored ring transformations in reactions of heterocyclic halogeno compounds, including derivatives of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine. Their work sheds light on the mechanisms of these transformations, crucial for understanding the reactivity and applications of such compounds Meeteren & Plas, 2010.

Pyrimido-Pyrimidinedithiones Synthesis

Snieckus and Guimarães (2014) reported the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones, starting from 4,6-dichloro-2-(methylthio)pyrimidine, a compound closely related to 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine. Their findings contribute to the development of compounds with potential chemotherapeutic use Snieckus & Guimarães, 2014.

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Pyrimidine derivatives typically interact with their targets by binding to active sites, thereby modulating the target’s activity .

Biochemical Pathways

Pyrimidine derivatives are known to play roles in various biochemical pathways, including nucleic acid synthesis and metabolism .

Pharmacokinetics

These properties significantly influence the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation .

Result of Action

The effects would depend on the specific targets and pathways it influences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine .

Propriétés

IUPAC Name |

4-chloro-6-(methoxymethyl)-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c1-11-4-5-3-6(8)10-7(9-5)12-2/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBYNJVGRHNTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)SC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2490144.png)